1-Benzyl-5-aminoindazolyl-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-Benzyl-5-aminoindazolyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-aminoindazolyl-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-5-aminoindazolyl-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-5-nitroindazolyl-3-carboxylic acid: This compound has a nitro group instead of an amino group, leading to different chemical reactivity and biological activity.
1-Benzyl-5-hydroxyindazolyl-3-carboxylic acid:
1-Benzyl-5-methylindazolyl-3-carboxylic acid: The methyl group substitution results in variations in the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-amino-1-benzylindazole-3-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2/c16-11-6-7-13-12(8-11)14(15(19)20)17-18(13)9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,19,20) |
InChI Key |
NMNDHMKRTXANEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C(=N2)C(=O)O |
Origin of Product |
United States |
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